3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

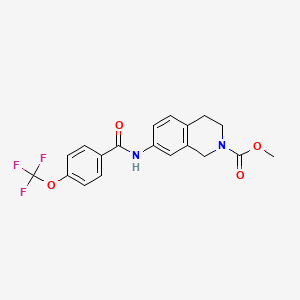

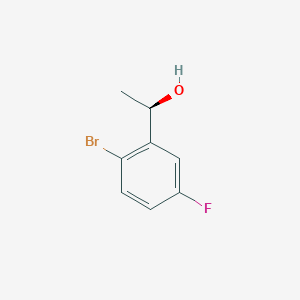

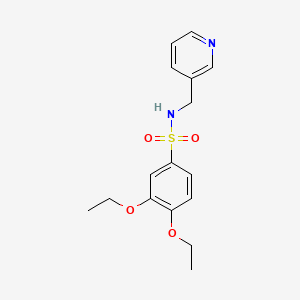

3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C16H20N2O2 . It is related to the class of organic compounds known as phenylalkylamines .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate sulfonyl chloride with an amine. For example, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide .Molecular Structure Analysis

The molecular structure of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide includes a benzenesulfonamide core with a pyridin-3-ylmethyl group and two ethoxy groups attached .Aplicaciones Científicas De Investigación

Biological Activities on Aquatic Organisms

A study has shown that pyrazoline derivatives can have significant biological effects on aquatic organisms. For example, a newly synthesized pyrazoline derivative was tested on rainbow trout alevins, Oncorhynchus mykiss . The study investigated the neurotoxic potentials of the derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Antileishmanial Activity

Pyrazole-bearing compounds, which may include “3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide”, are known for their potent antileishmanial activities . These compounds have been synthesized and evaluated against Leishmania aethiopica clinical isolate . One of the compounds displayed superior antipromastigote activity .

Antimalarial Activity

In addition to their antileishmanial properties, pyrazole-bearing compounds also exhibit antimalarial activities . Some of these compounds have been tested against Plasmodium berghei infected mice, showing promising results .

Antioxidant Activity

Pyrazoline derivatives have been reported to possess antioxidant activities . These compounds can help in combating oxidative stress in cells, which is linked to various diseases .

Antitumor Activity

There is also evidence suggesting that pyrazoline derivatives may have antitumor activities . However, more research is needed to confirm this potential application.

Anticonvulsant Activity

Some studies have reported the anticonvulsant activities of pyrazoline derivatives . These compounds could potentially be used in the development of new drugs for treating convulsive disorders .

Propiedades

IUPAC Name |

3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-3-21-15-8-7-14(10-16(15)22-4-2)23(19,20)18-12-13-6-5-9-17-11-13/h5-11,18H,3-4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEVESMSYGJTKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2395394.png)

![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)

![N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2395402.png)